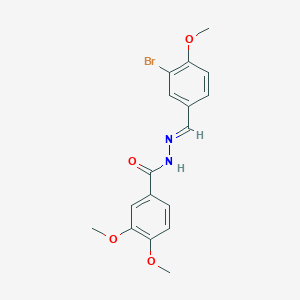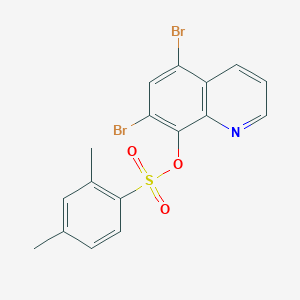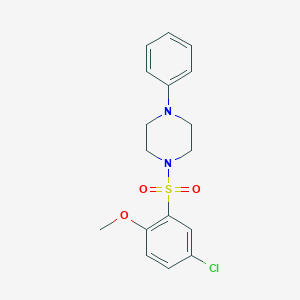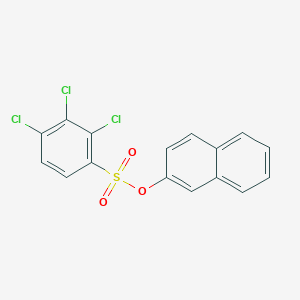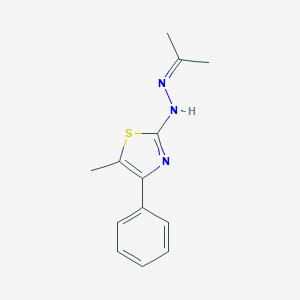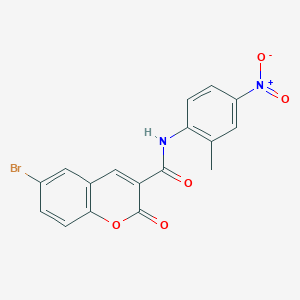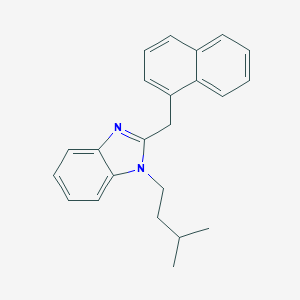
1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole is a complex organic compound with the molecular formula C23H24N2. This compound is characterized by its unique structure, which includes an isopentyl group, a naphthylmethyl group, and a benzimidazole core.
Métodos De Preparación
The synthesis of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isopentyl and naphthylmethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation Reactions: Introduction of the isopentyl group via alkylation using appropriate alkyl halides.
Friedel-Crafts Alkylation: Attachment of the naphthylmethyl group through Friedel-Crafts alkylation using naphthylmethyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
1-Isopentyl-2-(1-phenylmethyl)-1H-1,3-benzimidazole: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzimidazole ring.
Propiedades
Fórmula molecular |
C23H24N2 |
|---|---|
Peso molecular |
328.4g/mol |
Nombre IUPAC |
1-(3-methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C23H24N2/c1-17(2)14-15-25-22-13-6-5-12-21(22)24-23(25)16-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,17H,14-16H2,1-2H3 |
Clave InChI |
USXURCJOFKLADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)
![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)
![2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B381454.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B381457.png)
![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)
